molecular formula C17H15NO7 B275655 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid

4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid

Cat. No. B275655
M. Wt: 345.3 g/mol
InChI Key: URQNOBQEZGRFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, MK-801, and is classified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are a type of glutamate receptor that plays a key role in synaptic plasticity, learning, and memory. MK-801 has been shown to have a variety of effects on the central nervous system, making it a valuable tool for studying the mechanisms of various neurological disorders.

Mechanism of Action

MK-801 works by binding to the 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor and blocking the ion channel that allows calcium ions to enter the cell. This prevents the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. The blockade of 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptors has been shown to have a variety of effects on the central nervous system, including neuroprotection, analgesia, and sedation.
Biochemical and Physiological Effects
MK-801 has a variety of biochemical and physiological effects on the central nervous system. It has been shown to increase the release of dopamine, serotonin, and noradrenaline in certain brain regions, leading to enhanced neurotransmission. It has also been shown to decrease the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which has been associated with improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MK-801 in lab experiments is its specificity for the 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor. This allows researchers to selectively block 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor activity and study the downstream effects on various signaling pathways. However, one limitation of using MK-801 is its potential toxicity at high doses. It has been shown to cause neuronal damage and neurodegeneration in certain brain regions, particularly the hippocampus.

Future Directions

There are many potential future directions for research involving MK-801. One area of interest is the potential use of MK-801 as a therapeutic agent for neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, and may have potential for the treatment of other neurodegenerative disorders. Another area of interest is the development of new 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor antagonists that are more selective and less toxic than MK-801. Finally, there is ongoing research into the mechanisms of 4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid receptor signaling and the role of these receptors in various neurological disorders.

Synthesis Methods

MK-801 was first synthesized in the 1980s by a team of researchers at Merck & Co. The synthesis method involves the reaction of 4-nitrobenzylamine with 2,5-dimethoxybenzaldehyde, followed by reduction to the corresponding amine. This amine is then reacted with 1,3-dicarbonyl compounds to yield the final product, MK-801.

Scientific Research Applications

MK-801 has been extensively studied for its potential applications in scientific research. It has been used to study the mechanisms of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used in studies of pain, addiction, and depression.

properties

Product Name

4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid

Molecular Formula

C17H15NO7

Molecular Weight

345.3 g/mol

IUPAC Name

4-[(2,5-dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C17H15NO7/c1-24-10-4-6-14(25-2)13(8-10)18-15(19)11-5-3-9(16(20)21)7-12(11)17(22)23/h3-8H,1-2H3,(H,18,19)(H,20,21)(H,22,23)

InChI Key

URQNOBQEZGRFHF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.